Zoely - 853244-42-5

Zoely

Catalog Number: EVT-1576268
CAS Number: 853244-42-5
Molecular Formula: C41H54O6
Molecular Weight: 642.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zoely is a combined oral contraceptive pill that contains two active ingredients: nomegestrol acetate and estradiol. Nomegestrol acetate is a synthetic progestogen, while estradiol is a naturally occurring estrogen. This formulation is designed to prevent ovulation, alter the cervical mucus, and modify the endometrial lining to prevent pregnancy. Zoely is primarily used for contraception and is available by prescription in the European Union since its authorization in 2011.

Source and Classification

Zoely is classified as a hormonal contraceptive and falls under the category of combined oral contraceptives. It contains:

  • Nomegestrol acetate: A progestin derived from progesterone.
  • Estradiol: A form of estrogen that mimics the hormone produced by the ovaries during the menstrual cycle.

The chemical structure of nomegestrol acetate can be represented by its molecular formula C23H30O4C_{23}H_{30}O_{4} with a molecular weight of approximately 370.49 g/mol. Estradiol has a molecular formula of C18H24O2C_{18}H_{24}O_{2} and a molecular weight of about 272.4 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of nomegestrol acetate involves several chemical reactions starting from steroid precursors. The key steps include:

  1. Acetylation: The introduction of an acetyl group to create nomegestrol acetate from its parent compound, which involves the reaction with acetic anhydride or acetyl chloride.
  2. Hydroxylation: Hydroxyl groups are introduced at specific positions on the steroid backbone to enhance its biological activity.

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of nomegestrol acetate can be described using various chemical notations:

  • IUPAC Name: (1R,3aS,3bS,9aR,9bS,11aS)-1-acetyl-5,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate.
  • Chemical Formula: C23H30O4C_{23}H_{30}O_{4}.
  • CAS Number: 58652-20-3.

The structural representation indicates multiple rings characteristic of steroid compounds, which contribute to its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Nomegestrol acetate undergoes various metabolic transformations in the body:

  1. Hydroxylation: Catalyzed by cytochrome P450 enzymes (e.g., CYP3A4), leading to hydroxylated metabolites.
  2. Conjugation: Phase II metabolism involves conjugation with glucuronic acid or sulfate for excretion.

These reactions are crucial for determining the pharmacokinetics and potential interactions with other medications.

Mechanism of Action

Process and Data

Zoely functions primarily through three mechanisms:

  1. Inhibition of Ovulation: The combination of nomegestrol acetate and estradiol prevents the release of eggs from the ovaries.
  2. Alteration of Cervical Mucus: Increased viscosity makes it difficult for sperm to enter the uterus.
  3. Endometrial Thinning: Changes in the uterine lining reduce the likelihood of implantation should fertilization occur.

Clinical studies have demonstrated a low Pearl Index (around 0.4 to 1.2), indicating high contraceptive effectiveness compared to other hormonal methods.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Zoely is presented as film-coated tablets; active tablets are white while placebo tablets are yellow.
  • Solubility: Nomegestrol acetate is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but sensitive to light and moisture.

These properties influence formulation development and storage requirements for optimal efficacy.

Applications

Scientific Uses

Zoely is primarily used as an oral contraceptive but also has applications in:

  • Menopausal Hormone Therapy: It may be used in combination with other hormones for managing menopausal symptoms.
  • Treatment of Gynecological Disorders: Conditions such as endometriosis may benefit from hormonal regulation provided by Zoely.

Research continues into its broader applications in reproductive health management and other therapeutic areas related to hormonal balance.

Introduction to Zoely in Modern Contraceptive Research

Historical Evolution of Combined Oral Contraceptives (COCs)

The development of COCs spans over six decades, marked by progressive refinements to enhance safety and tolerability:

  • First-generation COCs (1960s): Featured high-dose EE (≥50 μg) coupled with norethisterone or mestranol. These formulations demonstrated contraceptive efficacy but carried significant thrombogenic and metabolic risks [4].
  • Second-generation (1980s): Reduced EE doses (30–35 μg) and incorporated levonorgestrel. While safer, androgenic side effects (acne, lipid alterations) persisted [4].
  • Third-generation (1990s): Introduced desogestrel/gestodene with EE (20–30 μg) to mitigate androgenicity. However, epidemiological studies revealed elevated venous thromboembolism (VTE) risks compared to second-generation products [4].
  • Physiological Estrogen Era (2000s–Present): Research shifted toward bioidentical estrogens to replicate endogenous hormone activity. Zoely (NOMAC/E2) emerged alongside estradiol valerate/dienogest (Qlaira®) as pioneers replacing EE [3] [5].

Table 1: Evolutionary Milestones in COC Development

GenerationTime PeriodEstrogen ComponentProgestin ComponentKey Advances
First1960sEE (≥50 μg)Norethisterone, MestranolProof of concept; high efficacy
Second1980sEE (30–35 μg)LevonorgestrelLower estrogen doses; reduced thrombosis risk
Third1990sEE (20–30 μg)Desogestrel, GestodeneReduced androgenicity
Physiological Estrogen2011–Present17β-Estradiol (1.5 mg)Nomegestrol acetateEE-free; improved metabolic profile

Zoely’s regulatory approval (2011) culminated decades of research into natural estrogen applications. Unlike earlier COCs derived from synthetic steroid scaffolds, NOMAC was specifically engineered as a 19-norprogesterone derivative with potent progestational activity and minimal off-target effects [1]. Its pairing with estradiol marked a paradigm shift toward COCs designed for metabolic neutrality and reduced thrombogenicity [3] [5].

Pharmacological Classification of Zoely (Nomegestrol Acetate/Estradiol)

Progestin Component: Nomegestrol Acetate

Nomegestrol acetate (C₂₃H₃₀O₄; MW 370.49 g/mol) is a structurally unique steroidal progestin characterized by:

  • Chemical Lineage: Derived from 17α-hydroxyprogesterone, retaining a Δ⁶ modification and 19-nor configuration that enhances progesterone receptor (PR) binding and metabolic stability [1].
  • Receptor Selectivity: Functions as a full PR agonist (binding affinity [Kᵢ] = 3 nM; 67–303% of progesterone’s affinity) with negligible interactions at androgen (AR), glucocorticoid (GR), or mineralocorticoid (MR) receptors [1]. Table 2 contrasts its receptor profile against classical progestins.
  • Antiandrogenic Activity: Exhibits 42% relative binding affinity for AR while acting functionally as an antagonist, reducing testosterone’s peripheral effects without intrinsic androgenic effects [1] [3].
  • Antigonadotropic Effects: Potently suppresses ovulation at therapeutic doses (2.5 mg/day) via hypothalamic-pituitary-ovarian axis inhibition, with complete follicular suppression demonstrated in clinical trials [1] [5].

Table 2: Relative Steroid Receptor Binding Affinities of Progestins

CompoundPRARERGRMR
Nomegestrol acetate12542060
Levonorgestrel15045010
Medroxyprogesterone acetate6550300
Progesterone (Reference)500010100

Data expressed as percentage relative to reference ligands [1]

Estrogen Component: 17β-Estradiol

Zoely incorporates micronized 17β-estradiol hemihydrate (1.5 mg), distinguished from EE by:

  • Structural Identity: Bioidentical to endogenous ovarian estradiol, lacking the ethinyl group at C17 that confers metabolic resistance to EE [3] [4].
  • Pharmacokinetics: Shorter terminal half-life (∼12–20 hours) than EE (∼24 hours), producing lower hepatic exposure and reduced induction of clotting factor synthesis [4].
  • Hepatic Impact: Minimally affects hepatic globulin production (e.g., SHBG, angiotensinogen), contrasting sharply with EE’s potent induction effects linked to thrombogenesis [4] [5].

Table 3: Estrogen Components in Contemporary COCs

ParameterEthinylestradiol (EE)17β-Estradiol (E2)
Chemical ModificationC17α-ethinyl groupUnmodified (bioidentical)
Hepatic MetabolismSlow (CYP3A4 hydroxylation)Rapid (sulfation, glucuronidation)
SHBG Induction+++ (3–4 fold increase)+ (Minimal change)
Thrombogenic RiskHigh (dose-dependent)Lower (RR 0.7–1.0 vs. EE)

Significance of Estradiol-Based Formulations in Hormonal Contraception

Metabolic Neutrality

Unlike EE-containing COCs, Zoely demonstrates minimal interference with metabolic pathways:

  • Lipid Profile: Induces negligible changes in total cholesterol, LDL-C, HDL-C, or triglycerides in clinical studies [4] [5].
  • Carbohydrate Metabolism: No significant impact on insulin sensitivity or glucose tolerance, contrasting with EE/levonorgestrel formulations that reduce insulin sensitivity [4].
  • Liver Protein Synthesis: Avoids EE-induced increases in angiotensinogen (linked to hypertension), SHBG (associated with androgenicity), and clotting factors (II, VII, X) [4] [5].

Venous Thromboembolism (VTE) Risk Mitigation

Epidemiological data support estradiol’s superior safety profile:

  • Mechanistic Basis: Reduced hepatic thrombin generation versus EE due to weaker induction of coagulation factors [4] [5].
  • Clinical Evidence: A 2020 meta-analysis determined VTE incidence with NOMAC/E2 at 19–25 cases/10,000 woman-years versus 29–38 for EE-containing COCs. Recent EMA-reviewed studies confirm this trend [3] [4] [5].

Table 4: Comparative VTE Risks Among COC Formulations

COC FormulationEstrogen ComponentProgestin ComponentVTE Incidence (per 10,000 WY)
Zoely®17β-Estradiol (1.5 mg)Nomegestrol acetate (2.5 mg)19–25
Reference COCEE (30 μg)Levonorgestrel (150 μg)29–38
Third-generation COCEE (20 μg)Gestodene (75 μg)34–43

Mood and Tolerability Advantages

Emerging data suggest psychoneurological benefits:

  • Mood Stability: Neuroimaging studies indicate EE-free COCs modulate amygdala reactivity less intensely than EE formulations. In a pilot study (n=49), women switching to Zoely reported significant DASS-21 score reductions (p<0.05) versus prior EE-based COCs [7].
  • Theoretical Basis: NOMAC’s antiandrogenic activity may counter progesterone-associated GABAergic mood dampening, while estradiol’s neuroprotective effects stabilize serotonergic transmission [7].
  • Bleeding Control: The 24/4 active/placebo regimen yields lower hormone withdrawal symptoms and scheduled bleeding in >85% of cycles, enhancing adherence [5] [6].

Properties

CAS Number

853244-42-5

Product Name

Zoely

IUPAC Name

[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C41H54O6

Molecular Weight

642.9 g/mol

InChI

InChI=1S/C23H30O4.C18H24O2/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-12,17-18,20-21H,5-10H2,1-4H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18-,20-,21+,22+,23+;14-,15-,16+,17+,18+/m11/s1

InChI Key

RUJWZZRJSQGFCW-OGPYDZPMSA-N

SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.